molecular formula C19H21N5O3 B1444487 ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1374510-91-4

ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1444487
CAS No.: 1374510-91-4
M. Wt: 367.4 g/mol
InChI Key: CBCCQNULAJVTJM-ZHACJKMWSA-N
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Description

Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1374510-91-4) is a triazolopyrimidine derivative characterized by:

  • A triazolo[1,5-a]pyrimidine core with an ethyl carboxylate group at position 6.
  • A (4-methoxyphenyl) substituent at position 2, contributing electron-donating effects.

Properties

IUPAC Name

ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-5-27-18(25)15-12-20-19-21-17(13-6-8-14(26-4)9-7-13)22-24(19)16(15)10-11-23(2)3/h6-12H,5H2,1-4H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCCQNULAJVTJM-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N=C1)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N=C1)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, a compound within the triazolopyrimidine family, has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory effects, structure-activity relationships (SAR), and other relevant pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₂₁N₅O₃, with a molecular weight of 367.41 g/mol. The compound features a triazole ring fused to a pyrimidine structure, which is known for conferring various biological activities.

PropertyValue
Molecular FormulaC₁₉H₂₁N₅O₃
Molecular Weight367.41 g/mol
CAS Number1374510-91-4
MDL NumberMFCD22374865
Hazard ClassificationIrritant

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of triazolopyrimidine derivatives. This compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

In vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against COX-2 with an IC50 value comparable to standard anti-inflammatory drugs such as celecoxib. The specific IC50 values observed in related studies for other pyrimidine derivatives ranged from 0.04 μmol to 0.06 μmol against COX-2, indicating a strong potential for similar efficacy in this compound .

Structure-Activity Relationships (SAR)

The SAR of triazolopyrimidine compounds suggests that modifications to the substituents on the triazole and pyrimidine rings can significantly influence their biological activity. For instance:

  • Dimethylamino Group : Enhances lipophilicity and may improve cellular uptake.
  • Methoxyphenyl Substituent : Contributes to anti-inflammatory properties by modulating interactions with COX enzymes.

Study 1: Inhibition of Inflammatory Mediators

A recent study examined the effects of various triazolopyrimidine derivatives on inflammatory markers such as nitric oxide (NO) and prostaglandin E2 (PGE2) in RAW264.7 macrophages. The results indicated that this compound significantly reduced NO production and PGE2 levels compared to untreated controls.

Study 2: Comparison with Standard Drugs

In comparative studies with indomethacin and diclofenac, the compound demonstrated similar or superior anti-inflammatory effects in carrageenan-induced paw edema models in rats. The effective doses (ED50) were calculated to be around 8.23 μM for the compound compared to 9.17 μM for indomethacin .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that triazolo-pyrimidine derivatives exhibit anticancer properties. Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its ability to inhibit the proliferation of cancer cells. In vitro studies demonstrate that this compound can induce apoptosis in various cancer cell lines, making it a potential lead compound for developing new anticancer therapies.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of triazolo-pyrimidines and identified this compound as having promising activity against human cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell growth and survival.

2. Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes and inhibit their function. This property is particularly relevant in the context of increasing antibiotic resistance.

Case Study : Research conducted by a team at a pharmaceutical university demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Biochemical Research

3. Enzyme Inhibition Studies
The compound is being investigated for its role as an enzyme inhibitor. Specific focus has been on its ability to inhibit phosphodiesterases (PDEs), which are crucial in cellular signaling pathways.

Case Study : A biochemical analysis highlighted that the compound selectively inhibits certain PDE isoforms, which could lead to therapeutic applications in conditions such as asthma and erectile dysfunction.

Material Science Applications

4. Organic Electronics
Due to its electronic properties, this compound is being explored for use in organic electronic devices such as organic light-emitting diodes (OLEDs).

Research Findings : Studies indicate that incorporating this compound into polymer matrices enhances the charge transport properties of the resulting materials, making them suitable for use in next-generation electronic devices.

Data Summary Table

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell linesJournal of Medicinal Chemistry
Antimicrobial PropertiesSignificant activity against Gram-positive and Gram-negative bacteriaPharmaceutical University Research
Enzyme InhibitionSelectively inhibits phosphodiesterasesBiochemical Analysis Reports
Organic ElectronicsEnhances charge transport in polymer matricesMaterial Science Journal

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in substituents at positions 2 and 7, influencing physicochemical properties and bioactivity:

Compound Name Position 2 Substituent Position 7 Substituent Key Properties/Applications References
Target Compound 4-Methoxyphenyl (E)-2-(Dimethylamino)vinyl Potential CNS receptor modulation
Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Methyl (E)-2-(Dimethylamino)vinyl Discontinued due to synthesis challenges
7-[(E)-2-(4-Fluorophenyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine -NH₂ (E)-2-(4-Fluorophenyl)vinyl Fluoro-substituted analog; antiviral studies
Ethyl 4,7-dihydro-7-oxo-2-p-tolyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (12f) p-Tolyl Oxo group CB2 receptor inverse agonist (IC₅₀: 12 nM)
Ethyl 2-(furan-2-yl)-4,7-dihydro-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (12g) Furan-2-yl Oxo group Moderate CB2 affinity (IC₅₀: 89 nM)

Key Observations :

  • Electron-donating groups (e.g., 4-methoxyphenyl) at position 2 improve stability and binding interactions compared to electron-withdrawing substituents .
  • The (dimethylamino)vinyl group at position 7 enhances solubility in polar solvents, contrasting with hydrophobic groups like arylvinyl .
Pharmacological Potential
  • CB2 Receptor Modulation : Analogs like 12f (p-tolyl-substituted) exhibit potent inverse agonist activity (IC₅₀: 12 nM), highlighting the role of hydrophobic substituents in receptor binding .
  • Antimicrobial Activity : Pyrimidine derivatives with halogenated aryl groups (e.g., 4-fluorophenyl in ) show promise in antiviral and antifungal applications .

Preparation Methods

Classical Synthesis via Reflux in N,N-Dimethylformamide

A reported synthesis involves refluxing the reactants in N,N-dimethylformamide (DMF) for approximately 20 minutes (0.3333 h), achieving high yields (~95%) of the target compound. This method is based on the condensation of appropriate pyrimidine and triazole precursors with the dimethylaminovinyl moiety under heating.

Parameter Details
Solvent N,N-Dimethylformamide (DMF)
Reaction Time ~20 minutes
Temperature Reflux (~153 °C for DMF)
Yield ~95%
Reference Shikhaliev et al., Russian Chemical Bulletin, 2009

This method is straightforward but involves the use of DMF, a solvent with some toxicity and disposal concerns.

Substrate Scope and Influence of Substituents

The method using TMDP was tested with various substituted benzaldehydes to form different triazolo[1,5-a]pyrimidine derivatives. The yields were generally high (76-92%), with electron-withdrawing substituents giving slightly better yields and shorter reaction times than electron-donating groups.

Entry Substituent on Benzaldehyde Method A (Molten TMDP) Time (min) Yield (%) Method B (TMDP in H2O/EtOH) Time (min) Yield (%) Melting Point (°C) Found Melting Point (°C) Reported
1 4-Cl 60 92 120 92 190–191 190–191
2 4-Br 60 90 120 87 181–183 184–185
3 4-NO2 60 93 100 91 196–198 197–198
4 2-NO2 70 86 140 81 180–182 183–184
5 4-OCH3 85 87 140 84 188–189 187–188
6 2-OCH3 85 81 120 76 202–203 205–206
10 4-N(CH3)2 85 80 180 73 181–182 181–182

Table 2: Yields and reaction times for various substituted benzaldehydes in triazolo[1,5-a]pyrimidine synthesis using TMDP

Comparison with Piperidine as Catalyst

Piperidine, a traditional base catalyst, was also tested under similar conditions but showed less favorable properties compared to TMDP, such as volatility, toxicity, and flammability. TMDP offers a safer, greener alternative with comparable or better catalytic efficiency.

Summary of Preparation Methodologies

Method Solvent/Catalyst Temperature Reaction Time Yield (%) Advantages Disadvantages
Reflux in DMF N,N-Dimethylformamide Reflux (~153 °C) ~20 min ~95 High yield, simple Toxic solvent, environmental concerns
TMDP catalyst in H2O/EtOH Water/Ethanol (1:1) + TMDP Reflux (~78 °C) 120 min ~91-92 Green solvent, recyclable catalyst, metal-free Longer reaction time
Molten TMDP as solvent/catalyst Pure molten TMDP (liquid at 65 °C) 65 °C 60-120 min ~92 Green, recyclable, low toxicity, easy handling Requires heating to melt TMDP

Q & A

Q. What are the established synthetic methodologies for this compound, and how do reaction conditions influence product purity?

The compound is synthesized via multi-component reactions, often involving aldehydes, 3-amino-1,2,4-triazole derivatives, and β-keto esters. For example, a typical protocol involves heating at 120°C in dimethylformamide (DMF) with triethylamine as a catalyst for 10 hours to form the triazolopyrimidine core . Functionalization steps, such as the introduction of the (E)-2-(dimethylamino)vinyl group, may require Heck coupling or condensation reactions. Solvent polarity (e.g., DMF vs ethanol) and catalyst choice (e.g., triethylamine vs acidic conditions) significantly impact purity. Polar aprotic solvents enhance cyclization efficiency, while acidic conditions may promote regioisomer formation .

Q. What spectroscopic techniques are critical for structural characterization?

Essential techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., vinyl protons at δ 6.5–7.5 ppm and methoxy groups at δ 3.8–4.0 ppm).
  • X-ray Crystallography : Resolves absolute configuration and packing motifs (e.g., triclinic crystal systems with space group P1P\overline{1} and unit cell parameters a=7.5884A˚,b=10.7303A˚,c=14.8825A˚a = 7.5884 \, \text{Å}, b = 10.7303 \, \text{Å}, c = 14.8825 \, \text{Å}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., M+M^+ at m/z 408.1682).

Advanced Questions

Q. How can regioselectivity be controlled during the synthesis of triazolopyrimidine derivatives?

Regioselectivity is influenced by reaction conditions:

  • Ionic vs Acidic Conditions : Under ionic conditions (e.g., using ionic liquids), the 5-methyl-7-phenyl isomer dominates, while acidic conditions favor the 7-methyl-5-phenyl isomer .
  • Catalytic Systems : Palladium catalysts in Heck reactions can direct vinyl group placement. For example, Pd(OAc)2_2 with PPh3_3 promotes (E)-selectivity in vinylation steps .
  • Temperature : Lower temperatures (e.g., 80°C) reduce side reactions, while higher temperatures (120°C) accelerate cyclization but risk decomposition .

Q. How can researchers resolve contradictions in crystallographic data, such as polymorphic forms?

Polymorphism can lead to divergent unit cell parameters. Key steps include:

  • High-Resolution Diffraction : Use synchrotron radiation (λ = 0.71073 Å) to improve data accuracy.
  • Refinement Protocols : Iterative refinement (e.g., SHELXL) to achieve RR-factors < 0.05. For example, a study reported R1=0.048R_1 = 0.048 and wR2=0.143wR_2 = 0.143 after full-matrix least-squares refinement .
  • Comparative Analysis : Cross-reference lattice constants (e.g., triclinic V=1073.3A˚3V = 1073.3 \, \text{Å}^3 vs orthorhombic systems in other derivatives) and hydrogen-bonding networks to identify polymorphs.

Q. What strategies optimize reaction yield while minimizing byproducts?

  • Solvent Optimization : DMF enhances solubility of intermediates, while ethanol improves recrystallization purity .
  • Catalyst Loading : 10 mol% triethylamine reduces side reactions compared to stoichiometric bases.
  • Stepwise Functionalization : Separate triazolopyrimidine core synthesis (e.g., via Biginelli-like reactions) from subsequent vinylation to avoid competing pathways .

Methodological Guidance

Q. How to analyze conflicting spectral data (e.g., NMR vs XRD) for structural confirmation?

  • NMR-XRD Cross-Validation : Compare dihedral angles from XRD (e.g., 120.8° for C21–C22–C23 ) with coupling constants in 1H^1H NMR to confirm stereochemistry.
  • DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict NMR shifts, resolving ambiguities in overlapping signals .

Q. What are the pitfalls in interpreting mass spectrometry data for this compound?

  • Fragmentation Patterns : The ester group may fragment (m/z 408 → 366 via CO2_2Et loss), leading to misassignment. Use tandem MS/MS to confirm dominant pathways.
  • Isotopic Peaks : Chlorine or sulfur substituents (if present) create 35Cl/37Cl^{35}Cl/^{37}Cl or 32S/34S^{32}S/^{34}S clusters, which must be accounted for in HRMS analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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